molecular formula C5H9ClF3N B13521813 (2-(Trifluoromethyl)cyclopropyl)methanamine hydrochloride

(2-(Trifluoromethyl)cyclopropyl)methanamine hydrochloride

Cat. No.: B13521813
M. Wt: 175.58 g/mol
InChI Key: XUMSKUUSLHIDHC-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9ClF3N. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methanamine group. This compound is often used as an intermediate in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)cyclopropyl)methanamine hydrochloride typically involves the reaction of cyclopropylmethanamine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group onto the cyclopropyl ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or alkoxides replace the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOCH3)

Major Products Formed

    Oxidation: Cyclopropyl ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Halogenated or alkoxylated cyclopropyl compounds

Scientific Research Applications

(2-(Trifluoromethyl)cyclopropyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)cyclopropyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropyl ring provides rigidity to the molecule, which can influence its binding affinity and specificity towards target proteins. The methanamine group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl [2-fluoro-3-(trifluoromethyl)phenyl]methanamine
  • (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
  • (2-Fluoro-4-isopropylphenyl)methanamine hydrochloride
  • (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride

Uniqueness

(2-(Trifluoromethyl)cyclopropyl)methanamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties to the molecule. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. Additionally, the cyclopropyl ring provides a rigid and compact structure, which can influence the compound’s interaction with biological targets, potentially leading to unique pharmacological properties.

Properties

Molecular Formula

C5H9ClF3N

Molecular Weight

175.58 g/mol

IUPAC Name

[2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1-2,9H2;1H

InChI Key

XUMSKUUSLHIDHC-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(F)(F)F)CN.Cl

Origin of Product

United States

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